molecular formula C13H17NO B1657681 2-(7-Isopropyl-1H-indol-3-yl)ethanol CAS No. 57817-12-6

2-(7-Isopropyl-1H-indol-3-yl)ethanol

Cat. No.: B1657681
CAS No.: 57817-12-6
M. Wt: 203.28
InChI Key: NQZYLESITKLIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Isopropyl-1H-indol-3-yl)ethanol, commonly referred to as 7-isopropyl tryptophol, is a key indole-based intermediate of significant interest in medicinal chemistry, particularly in the research and development of nonsteroidal anti-inflammatory drugs (NSAIDs) . Its structural framework is integral to the synthesis of more complex heterocyclic compounds, such as those in the triptan family, which are studied for their analgesic and anti-inflammatory properties through mechanisms like cyclooxygenase (COX) enzyme inhibition . Researchers utilize this compound as a versatile building block to develop and characterize novel pharmaceutical agents, exploring its integration into larger molecular architectures that can influence critical biological pathways . Beyond its synthetic utility, the tryptophol core structure is recognized for its presence in biological systems and has been investigated for its role in processes such as quorum sensing in yeast . This compound is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-propan-2-yl-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9(2)11-4-3-5-12-10(6-7-15)8-14-13(11)12/h3-5,8-9,14-15H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHUBIHXFFFRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Characterization and Advanced Analytical Techniques for 2 7 Isopropyl 1h Indol 3 Yl Ethanol

Chromatographic Methods for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the isolation of 2-(7-Isopropyl-1H-indol-3-yl)ethanol. This chromatographic method offers high resolution and sensitivity, making it indispensable for separating the target compound from starting materials, byproducts, and other impurities that may arise during its synthesis. The versatility of HPLC allows for both analytical-scale purity determination and preparative-scale isolation of the compound for further use.

Reverse-phase HPLC is the most common modality employed for the analysis of indole (B1671886) derivatives like this compound, owing to their moderate polarity. In this technique, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Detailed research findings have established optimized conditions for the analytical HPLC of indole compounds. A typical method for determining the purity of this compound involves a gradient elution to ensure the effective separation of impurities with a wide range of polarities. The use of a photodiode array (PDA) or a UV-Vis detector is standard, often set at the maximum absorbance wavelength of the indole ring to ensure high sensitivity.

For the isolation of this compound, analytical methods are scaled up to preparative HPLC. This involves using larger columns and higher flow rates to handle larger sample loads. The fundamental principles of separation remain the same, with the goal of obtaining the compound of interest at a high purity level.

The following data tables provide representative parameters for both the analytical purity assessment and the preparative isolation of this compound.

Analytical HPLC Parameters for Purity Analysis

ParameterValue
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Purity Analysis Results

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Batch 112.599.299.2
Batch 212.598.998.9
Batch 312.699.599.5

Preparative HPLC Parameters for Isolation

ParameterValue
Column C18 reverse-phase (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Isocratic Elution 70% B
Flow Rate 20 mL/min
Detection UV at 280 nm
Sample Loading 100 mg
Fraction Collection Triggered by peak detection

Structure Activity Relationship Sar Studies of 2 7 Isopropyl 1h Indol 3 Yl Ethanol Analogues

Elucidation of Key Structural Determinants Governing Molecular Interactions

The biological activity of 2-(7-Isopropyl-1H-indol-3-yl)ethanol and its analogues is dictated by a combination of electronic, steric, and hydrophobic interactions with their target macromolecules. SAR studies have identified several key structural determinants that are crucial for these interactions. The indole (B1671886) nucleus itself, with its planar aromatic structure and hydrogen-bonding capable N-H group, often serves as a critical anchoring point within a receptor's binding site.

Table 1: Key Structural Features and Their Role in Molecular Interactions

Structural FeatureRole in Molecular InteractionPotential Effects of Modification
Indole N-H Hydrogen bond donorN-alkylation can abolish this interaction, potentially reducing binding affinity or altering selectivity. nih.gov
Indole Ring Pi-pi stacking, hydrophobic interactionsIntroduction of electron-withdrawing or -donating groups can alter the electronic properties and interaction strength.
7-Isopropyl Group Steric bulk, hydrophobic interactionsInfluences the overall conformation and can provide key hydrophobic contacts within a binding pocket.
Ethanol (B145695) Side Chain Hydrogen bonding (hydroxyl group), conformational flexibilityChain length, branching, and replacement of the hydroxyl group can significantly impact binding and biological activity.

Impact of the Isopropyl Group at the 7-Position on Molecular Conformation and Potency

The presence of an isopropyl group at the 7-position of the indole ring is a defining feature of this class of compounds, exerting a profound influence on both their conformation and biological potency. This bulky, hydrophobic substituent can serve multiple roles in molecular recognition.

Firstly, the steric hindrance introduced by the 7-isopropyl group can restrict the rotational freedom of the indole nucleus, locking it into a specific conformation that may be optimal for binding to a particular receptor. This pre-organization of the molecule can reduce the entropic penalty upon binding, leading to higher affinity.

Significance of the Ethanol Side Chain in Modulating Biological Recognition Profiles

The 2-hydroxyethyl (ethanol) side chain at the 3-position of the indole ring is another key modulator of the biological recognition profile of these analogues. This flexible side chain can adopt multiple conformations, allowing it to interact with various regions of a binding site.

The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming critical interactions with polar residues in a receptor. The length and flexibility of the ethyl linker are also important, as they determine the reach and orientation of the hydroxyl group. Shortening or lengthening the alkyl chain, or introducing rigidity through cyclization, can have a dramatic impact on biological activity, underscoring the precise spatial requirements for optimal interaction.

Systematic Design and Synthesis of Derivatives for SAR Exploration

To systematically explore the SAR of this compound, a variety of derivatives are rationally designed and synthesized. These modifications typically target the key structural features identified as being important for biological activity.

Common Synthetic Strategies for SAR Exploration:

Modification of the 7-position: A range of alkyl, cycloalkyl, and aryl groups with varying sizes and electronic properties can be introduced at the 7-position to probe the steric and hydrophobic requirements of the binding pocket.

Alteration of the Ethanol Side Chain: The ethanol side chain can be modified by:

Varying the chain length (e.g., methanol, propanol).

Introducing branching on the alkyl chain.

Replacing the hydroxyl group with other functional groups (e.g., ether, amine, carboxylic acid) to investigate the importance of hydrogen bonding and polarity.

Substitution on the Indole Ring: Introduction of substituents at other positions (e.g., 4, 5, 6) of the indole ring can provide insights into the electronic and steric tolerance of the binding site.

N-Alkylation of the Indole: Replacing the N-H proton with an alkyl group can be used to assess the importance of the hydrogen bond donating capability of the indole nitrogen. nih.gov

The synthesis of these derivatives often involves multi-step sequences, starting from appropriately substituted indoles or by functionalizing the indole core at a later stage.

Comparative SAR Analysis with Diverse Indole-Based Chemotypes

To contextualize the SAR of this compound analogues, it is informative to compare their activity profiles with those of other indole-based chemotypes. This comparative analysis can reveal broader trends in indole pharmacology and highlight the unique contributions of the 7-isopropyl and 3-ethanol moieties.

For instance, comparing the activity of 7-isopropyl substituted indoles with analogues bearing substituents at other positions can reveal position-dependent effects on potency and selectivity. Similarly, comparing the 3-ethanol side chain with other common C3-substituents, such as tryptamines or indole-3-acetic acids, can provide valuable information on the preferred side chain for a given biological target.

Table 2: Comparative SAR of Indole-Based Scaffolds

Indole ChemotypeKey Structural FeaturesGeneral Biological Profile
This compound Analogues 7-Isopropyl group, 3-ethanol side chainSpecific activities under investigation.
Tryptamines 3-(2-Aminoethyl) side chainOften exhibit activity at serotonin (B10506) and other neurotransmitter receptors.
Indole-3-Acetic Acid Derivatives 3-Carboxymethyl side chainKnown for their activity as plant hormones (auxins) and as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Indole-3-Carboxamides 3-Amide functionalityA diverse class with a wide range of biological activities.

This comparative approach aids in building a comprehensive understanding of the SAR landscape of indole derivatives and facilitates the design of novel compounds with improved therapeutic potential.

Biological and Pharmacological Research Applications of 2 7 Isopropyl 1h Indol 3 Yl Ethanol Scaffolds

Investigation of Molecular Targets and Pathways Relevant to Indole (B1671886) Derivatives

The therapeutic potential of indole derivatives, including those structurally related to 2-(7-Isopropyl-1H-indol-3-yl)ethanol, stems from their ability to interact with a diverse range of molecular targets and modulate various signaling pathways. pcbiochemres.comnrfhh.com Research has shown that the indole framework is a versatile pharmacophore that can be tailored to interact with specific biological molecules, leading to a variety of pharmacological effects. nih.gov

Indole-containing compounds have been identified as potent modulators of several key biological pathways implicated in a multitude of diseases. nrfhh.com In the context of cancer, for instance, indole derivatives have been shown to target critical pathways such as the NF-κB, PI3K/AKT/mTOR, and key enzymes like histone deacetylases (HDACs) and protein kinases. nih.gov Their ability to induce apoptosis and cause cell cycle arrest in cancer cells highlights their potential as anticancer agents. pnu.ac.ir Furthermore, the indole scaffold is a key feature in drugs targeting tubulin polymerization, a crucial process in cell division, making it a valuable component in the development of antimitotic agents. nih.gov

The broad applicability of indole derivatives extends to their interaction with various receptors and enzymes. For example, they have been investigated as modulators of the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and metabolic homeostasis. nih.gov The diverse biological activities of indole derivatives underscore their importance as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple targets to elicit a wide range of therapeutic effects. pcbiochemres.comnrfhh.com

Mechanistic Studies of Observed Biological Activities (based on broader indole research)

The biological activities of indole scaffolds are underpinned by a variety of molecular mechanisms. Extensive research into the broader class of indole derivatives has shed light on how these compounds exert their pharmacological effects at a molecular level.

Enzyme Inhibition and Activation Mechanisms

Indole derivatives are well-documented as modulators of enzyme activity, acting as either inhibitors or, less commonly, activators. The mechanism of inhibition can be reversible or irreversible. Reversible inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme, and can be further classified as competitive, noncompetitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. libretexts.org

A notable example of enzyme inhibition by indole-containing compounds is their action on cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.govnih.gov Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), possesses an indole core and functions by inhibiting COX enzymes. nih.gov Some indole derivatives have shown selective inhibition of COX-2, which is desirable for reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov Another important enzyme target for indole derivatives is indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. acs.org Kinetic and spectroscopic studies have revealed that indole derivatives can bind to allosteric sites on IDO1, thereby modulating its activity. acs.org

The following table summarizes the inhibitory mechanisms of some indole derivatives against specific enzymes.

Enzyme TargetIndole Derivative ClassMechanism of InhibitionReference
Cyclooxygenase-2 (COX-2)Substituted Indole-AcetohydrazidesSelective Inhibition nih.gov
Indoleamine 2,3-dioxygenase (IDO1)General Indole DerivativesAllosteric Binding acs.org
Monoamine Oxidase B (MAO-B)Isatin (an indole derivative)Reversible Inhibition nih.gov

Role as a Key Intermediate or Building Block in the Synthesis of Complex Bioactive Molecules (e.g., connection to Etodolac synthesis)

Beyond their own potential bioactivities, tryptophol (B1683683) and its derivatives, such as this compound, are valuable intermediates in the synthesis of more complex bioactive molecules. bohrium.comresearchgate.netrsc.org A prominent example of this is the role of the closely related compound, 7-ethyltryptophol (2-(7-ethyl-1H-indol-3-yl)ethanol), as a key intermediate in the synthesis of Etodolac. niscpr.res.iniosrjournals.orgresearchgate.net

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of inflammation and pain. jetir.org The synthesis of Etodolac often involves the Fischer indole synthesis to create the 7-substituted tryptophol core. niscpr.res.iniosrjournals.org In this process, a substituted phenylhydrazine (B124118) (in this case, 2-ethylphenylhydrazine) is reacted with an aldehyde or ketone, followed by cyclization under acidic conditions to form the indole ring. niscpr.res.in Specifically, 2-ethylphenylhydrazine hydrochloride can be condensed with 2,3-dihydrofuran (B140613) to produce 7-ethyltryptophol. iosrjournals.orgresearchgate.net

This 7-ethyltryptophol is then further reacted with methyl 3-oxopentanoate (B1256331) and subsequently hydrolyzed to yield Etodolac. researchgate.netgoogle.com The isopropyl group in this compound suggests that this scaffold could similarly be employed to create analogs of Etodolac or other complex molecules where a 7-alkyl substitution on the indole ring is desired. The versatility of the tryptophol structure allows for modifications at the hydroxyl group and the indole nitrogen, providing a platform for the synthesis of a diverse library of compounds with potential therapeutic applications. researchgate.net

Based on a comprehensive search of available scientific literature, specific computational and molecular modeling studies directly focused on This compound are not available. The detailed research findings required to populate the requested sections on Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, molecular docking, and molecular dynamics simulations for this particular compound have not been published in the accessible domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound." The creation of such an article would require primary research data from quantum chemical calculations, molecular docking simulations against specific protein targets, and molecular dynamics simulations, which are currently absent from the scientific literature for this molecule.

Computational Chemistry and Molecular Modeling of 2 7 Isopropyl 1h Indol 3 Yl Ethanol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole (B1671886) derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. niscpr.res.innih.govresearchgate.netnih.govnih.gov

A hypothetical QSAR model for a series of indole analogs, including 2-(7-Isopropyl-1H-indol-3-yl)ethanol, would likely involve the calculation of a variety of molecular descriptors. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. The development of a robust QSAR model would follow a systematic approach, beginning with the generation of a dataset of structurally related indole derivatives with known biological activities. The three-dimensional structures of these molecules would be optimized using quantum chemical methods to obtain accurate geometries and electronic properties.

Subsequent descriptor calculation would provide the numerical data for constructing the QSAR model. For this compound, specific descriptors of interest would include:

Hydrophobicity: The logP value, representing the partition coefficient between octanol (B41247) and water, is a crucial descriptor. The presence of the isopropyl group at the 7-position is expected to significantly increase the lipophilicity of the molecule compared to the parent indole-3-ethanol.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges would be calculated. These parameters provide insights into the molecule's reactivity and its ability to participate in electrostatic interactions with biological targets. researchgate.netnih.gov

Steric Parameters: Molar refractivity and molecular volume are examples of steric descriptors that would quantify the size and shape of the molecule. The bulky isopropyl group would have a notable impact on these parameters.

Topological Indices: These descriptors encode information about the connectivity of atoms within the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would be employed to develop the QSAR equation. The predictive power of the resulting model would be rigorously validated using internal and external validation techniques.

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of indole derivatives related to this compound.

Descriptor TypeSpecific DescriptorPredicted Influence of 7-Isopropyl Group
Hydrophobic LogPIncrease
Electronic Dipole MomentModerate Alteration
HOMO EnergyMinor Change
LUMO EnergyMinor Change
Steric Molar RefractivitySignificant Increase
Molecular VolumeSignificant Increase
Topological Wiener IndexIncrease
Kier & Hall IndicesAlteration based on branching

The insights gained from such a QSAR model would be invaluable for guiding the synthesis of new derivatives of this compound with potentially enhanced biological activity.

In Silico Prediction of Potential Pharmacological Profiles and Metabolism (Excluding clinical data and safety)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. nih.govnih.govresearchgate.netresearchgate.net For this compound, these predictive models can offer a preliminary assessment of its drug-like properties and potential metabolic pathways.

Pharmacological Profile Prediction:

Pharmacophore modeling is a powerful tool for predicting the potential biological targets of a molecule. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For indole-based compounds, common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. niscpr.res.in The this compound molecule possesses a hydrogen bond donor (the -OH and -NH groups), a hydrogen bond acceptor (the -OH group), a hydrophobic isopropyl group, and an aromatic indole ring system. These features suggest potential interactions with a variety of biological targets.

Based on the structural similarity to known bioactive indole derivatives, such as tryptophol (B1683683) (indole-3-ethanol), it is plausible to predict that this compound may exhibit activity in the central nervous system. nih.gov The increased lipophilicity due to the isopropyl group might enhance its ability to cross the blood-brain barrier.

The following table summarizes the predicted ADME properties for this compound based on general knowledge of similar structures.

ADME PropertyPredicted Outcome for this compoundRationale
Absorption Good oral bioavailabilityFavorable logP and molecular weight.
Distribution Likely to cross the blood-brain barrierIncreased lipophilicity due to the isopropyl group.
Moderate plasma protein bindingPresence of both hydrophobic and polar groups.
Metabolism Susceptible to Phase I and Phase II metabolismPresence of hydroxyl and aromatic functionalities.
Excretion Primarily renal excretion after metabolismMetabolites are generally more water-soluble.

Metabolism Prediction:

The metabolic fate of a drug candidate is a critical determinant of its efficacy and duration of action. In silico metabolism prediction tools utilize rule-based systems and machine learning models to identify potential sites of metabolism and the resulting metabolites. nih.govnih.govresearchgate.netresearchgate.net

For this compound, several metabolic pathways can be anticipated:

Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.

Oxidation of the ethanol (B145695) side chain: The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 2-(7-Isopropyl-1H-indol-3-yl)acetic acid.

Hydroxylation of the indole ring: The aromatic rings are susceptible to hydroxylation at various positions, although the presence of the bulky isopropyl group might sterically hinder hydroxylation at adjacent positions.

Oxidation of the isopropyl group: The isopropyl group itself could undergo hydroxylation.

Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Glucuronidation: The hydroxyl group of the ethanol side chain is a likely site for conjugation with glucuronic acid.

Sulfation: The hydroxyl group could also be sulfated.

A summary of the predicted metabolic pathways is presented in the table below.

Metabolic PathwayPredicted Metabolite
Phase I: Oxidation 2-(7-Isopropyl-1H-indol-3-yl)acetic acid
Hydroxylated indole ring derivatives
Hydroxylated isopropyl group derivatives
Phase II: Conjugation O-glucuronide of this compound
O-sulfate of this compound

Future Directions and Advanced Research Perspectives for 2 7 Isopropyl 1h Indol 3 Yl Ethanol

Development of Stereoselective and Asymmetric Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century, with classic methods like the Fischer indole synthesis still in use. wikipedia.org However, modern drug development often requires enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities. Future research on 2-(7-Isopropyl-1H-indol-3-yl)ethanol should prioritize the development of stereoselective and asymmetric synthetic strategies.

Current synthetic methods for substituted indoles are numerous, but creating specific stereocenters, particularly at the ethanol (B145695) side chain, presents a challenge. organic-chemistry.orgnih.gov Advanced approaches could include:

Asymmetric Catalysis : Utilizing chiral catalysts, such as those based on transition metals (e.g., Rhodium, Iridium, Palladium) or chiral Brønsted acids, can facilitate the enantioselective synthesis of indole derivatives. researchgate.netorganic-chemistry.org For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable precursor could establish a chiral center on the ethanol moiety. organic-chemistry.org

Chiral Auxiliaries : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction, with the auxiliary being removed in a subsequent step. This strategy could be employed to build the chiral side chain before or during the indole ring formation.

Biocatalysis : Enzymes offer unparalleled stereoselectivity and can operate under mild conditions. Exploring enzymatic resolutions or asymmetric reductions to produce enantiopure this compound or its precursors is a promising avenue.

Catalytic Asymmetric Dearomatization (CADA) : This powerful strategy allows for the creation of chiral indolines and indolenines from the indole core itself, which can then be further modified. rsc.org Applying this methodology could open new pathways to complex, chiral derivatives of the target compound.

Synthetic StrategyDescriptionPotential Application for this compound
Asymmetric Catalysis Employs chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in a reaction. organic-chemistry.orgEnantioselective reduction of a ketone precursor to form the chiral alcohol on the ethanol side chain.
Chiral Auxiliaries A temporary chiral group is attached to the substrate to direct a stereoselective reaction. Guiding the stereoselective addition to a carbonyl group to form the alcohol, followed by auxiliary removal.
Biocatalysis Uses enzymes to catalyze stereospecific transformations. Kinetic resolution of a racemic mixture of the target compound or asymmetric synthesis from a prochiral precursor.
Asymmetric Dearomatization Involves the dearomatization of the indole ring to create chiral centers. rsc.orgCould be used to generate complex polycyclic derivatives with controlled stereochemistry starting from the indole core.

Integration into Advanced Materials Science and Nanotechnology Applications

The unique electronic and chemical properties of the indole ring make it an attractive component for advanced materials. nih.govnih.gov Future research should explore the integration of this compound into materials science and nanotechnology.

Polyindole (PIN) Nanocomposites : Indole can be polymerized to form polyindole (PIN), a conducting polymer with high thermal stability and excellent redox activity. rsc.org By incorporating this compound as a monomer or dopant, novel PIN-based materials could be created. The isopropyl group may enhance solubility and processability, while the ethanol group offers a site for further functionalization. These materials could find applications in sensors, electrochromic devices, and anticorrosion coatings. rsc.orgacs.org

Nanoparticle Drug Delivery Systems : Indole derivatives have been successfully incorporated into nanotechnology-based drug delivery systems to improve the efficacy and reduce the toxicity of anticancer agents. nih.govnih.gov this compound could be loaded into nanoparticles, liposomes, or micelles to enhance its bioavailability and target specific tissues. The compound itself could also be used to functionalize the surface of nanoparticles, potentially improving their cellular uptake or targeting capabilities.

Organic Electronics : The aromatic and electron-rich nature of the indole scaffold suggests potential applications in organic electronics. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Application AreaPotential Role of this compoundKey Research Focus
Conducting Polymers Monomer or co-monomer for the synthesis of functionalized polyindoles (PINs). rsc.orgInvestigating the electrical conductivity, thermal stability, and processability of the resulting polymers.
Nanomedicine As a therapeutic agent delivered by nanoparticles or as a ligand to functionalize nanocarriers. nih.govnih.govDevelopment of stable nanoparticle formulations and evaluation of their drug release profiles and targeting efficiency.
Organic Electronics As a building block for organic semiconductors or charge-transporting materials.Synthesis of derivatives with tailored electronic properties and fabrication of prototype electronic devices.

Exploration of Undiscovered Biological Targets and Therapeutic Areas for the Indole Scaffold

The indole scaffold is a versatile pharmacophore, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comnih.govnrfhh.com While many targets are known, the full therapeutic potential of the indole nucleus has yet to be realized. Future research should aim to identify novel biological targets for compounds like this compound.

Anticancer Activity : Indole derivatives can interact with various cancer-related targets, such as tubulin, protein kinases, and histone deacetylases (HDACs). mdpi.com The anticancer activity of this compound could be screened against a panel of cancer cell lines to identify potential efficacy. nrfhh.commdpi.com Subsequent studies could then focus on elucidating its mechanism of action, which might involve novel targets or pathways.

Neurodegenerative Diseases : The structural similarity of the indole core to neurotransmitters like serotonin (B10506) makes it a prime candidate for CNS-active drugs. wikipedia.orgmdpi.com Research could explore the potential of this compound and its derivatives to modulate targets relevant to Alzheimer's or Parkinson's disease. nih.gov

Infectious Diseases : Indole derivatives have shown promise as antimicrobial and antiviral agents. mdpi.comnih.gov The compound could be tested against a range of pathogens, including drug-resistant bacteria and viruses, to uncover new therapeutic avenues in infectious disease management. rjpn.org

Therapeutic AreaPotential Biological Targets for Indole ScaffoldsResearch Approach
Oncology Protein kinases, Tubulin, Histone Deacetylases (HDACs), DNA Topoisomerase. mdpi.commdpi.comresearchgate.netIn vitro screening against cancer cell lines, followed by target identification and mechanism of action studies.
Neurology Serotonin receptors, Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3). mdpi.comnih.govBinding assays, enzymatic assays, and evaluation in animal models of neurodegenerative diseases.
Infectious Diseases Bacterial cell division proteins (e.g., FtsZ), Viral proteases, Reverse transcriptase. rjpn.orgfrontiersin.orgAntimicrobial and antiviral screening, followed by studies to determine the molecular target.

Leveraging Artificial Intelligence and Machine Learning in Indole Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. bohrium.comnih.gov These computational tools can be powerfully applied to the future development of this compound derivatives.

Predictive Modeling : AI/ML algorithms can be trained on large datasets of known indole derivatives and their biological activities to build quantitative structure-activity relationship (QSAR) models. These models can then predict the therapeutic potential of novel, computationally designed derivatives of this compound, prioritizing the most promising candidates for synthesis. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. By providing the models with the this compound scaffold and a set of desired biological and physicochemical properties, novel derivatives optimized for a specific target can be generated. researchgate.net

Synthesis Planning : AI-powered retrosynthesis tools can analyze a target molecule, such as a complex derivative of this compound, and propose viable synthetic routes. nih.gov This can significantly reduce the time and resources required for chemical synthesis.

AI/ML ApplicationDescriptionImpact on Research
Predictive Modeling (QSAR) Uses algorithms to correlate chemical structures with biological activities. nih.govPrioritizes the synthesis of derivatives with the highest predicted potency and best drug-like properties.
De Novo Design Generates novel molecular structures based on learned chemical rules and desired properties. researchgate.netExplores a wider chemical space to identify novel and potent derivatives that might not be conceived through traditional design.
Retrosynthesis Planning Predicts potential synthetic pathways for a given target molecule. nih.govAccelerates the "make" phase of research by suggesting efficient and feasible synthetic routes.

Synthesis of Hybrid Molecules Incorporating this compound with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, or even dual-acting mechanisms of action. nih.gov

Combining with Known Pharmacophores : The this compound scaffold could be chemically linked to other well-established pharmacophores. For example, linking it to a chalcone, triazole, or hydantoin (B18101) moiety—all of which are known to possess significant biological activities—could result in novel hybrid molecules with enhanced or synergistic effects. nih.govnih.govpreprints.org The ethanol group provides a convenient handle for such conjugation.

Design of Dual-Target Agents : By carefully selecting the pharmacophores to be combined, it may be possible to design hybrid molecules that can simultaneously modulate two different biological targets. For instance, a hybrid of an indole derivative and another anticancer pharmacophore might be able to overcome drug resistance mechanisms.

Hybrid StrategyExample PharmacophorePotential Therapeutic Target/Benefit
Indole-Chalcone Hybrids Chalcone moiety. preprints.orgAnticancer, antioxidant, and anti-inflammatory activities.
Indole-Triazole Hybrids 1,2,3-Triazole or 1,2,4-Triazole ring. nih.govAntimicrobial, antimycobacterial, and anticancer agents.
Indole-Hydantoin Hybrids Hydantoin (imidazolidine-2,4-dione) ring. nih.govAnticonvulsant, antitumor, and antifungal activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(7-Isopropyl-1H-indol-3-yl)ethanol, and how do indole functionalization strategies influence yield?

  • Methodological Answer : The synthesis of indole derivatives often begins with functionalization at the 3-position. For example, formylation via Vilsmeier-Haack reactions or alkylation using propeniminium salts (as seen in analogous compounds) can introduce substituents . Ethanolamine side chains, such as in 2-(7-Ethyl-1H-indol-3-yl)ethanol, are typically added through nucleophilic substitution or reductive amination . Optimization involves controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like BF₃·Et₂O for regioselectivity. Yield improvements (≥70%) are achievable by purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl δ ~1.2–1.4 ppm for CH₃; indole NH δ ~8–10 ppm).
  • X-ray crystallography : Slow evaporation of methanol solutions produces crystals suitable for single-crystal studies. Refinement with SHELXL (via Olex2 interface) resolves bond angles and torsional strain in the indole-ethanol linkage .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~234.16 g/mol for C₁₃H₁₇NO).

Q. What biological relevance does the indole scaffold impart to this compound?

  • Methodological Answer : Indoles are "privileged structures" in medicinal chemistry due to their affinity for serotonin receptors and enzyme inhibition (e.g., kinases). The ethanol side chain may enhance solubility for in vitro assays. To assess bioactivity, screen against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination). Include positive controls like 5-fluorouracil or ampicillin .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR splitting patterns or IR carbonyl stretches often arise from tautomerism or polymorphism. For example, the NH proton may exchange rapidly in DMSO-d₆, broadening signals. Use variable-temperature NMR (25–60°C) to stabilize conformers. For crystallographic ambiguity, compare multiple datasets refined with SHELX suite tools and validate using R-factor convergence (<5%) .

Q. What strategies optimize the regioselective introduction of isopropyl groups at the 7-position of indole derivatives?

  • Methodological Answer : Friedel-Crafts alkylation with isopropyl halides under Lewis acid catalysis (e.g., AlCl₃) favors the 7-position due to steric hindrance at the 2- and 3-positions. Alternatively, Suzuki-Miyaura coupling with 7-bromoindole precursors and isopropylboronic acids achieves cross-coupling (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How does the isopropyl substituent influence the compound’s physicochemical properties compared to ethyl or methyl analogs?

  • Methodological Answer : Isopropyl groups increase lipophilicity (logP +0.5–0.7 vs. methyl), impacting membrane permeability. Assess via shake-flask HPLC (mobile phase: acetonitrile/water +0.1% TFA). Steric bulk may also reduce rotational freedom, as seen in X-ray structures of related compounds (e.g., 2-(7-Methyl-1H-indol-3-yl)acetonitrile torsion angles ~15°) .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) and simulated gastric fluid (pH 1.2). Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours. Protect light-sensitive indole cores with amber glassware. For oxidative stability, add antioxidants like BHT (0.01% w/v) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(7-Isopropyl-1H-indol-3-yl)ethanol
Reactant of Route 2
2-(7-Isopropyl-1H-indol-3-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.